molecular formula C11H16N2O4S B8002702 N-Butyl-N-(4-nitrophenyl)methanesulfonamide

N-Butyl-N-(4-nitrophenyl)methanesulfonamide

Cat. No.: B8002702
M. Wt: 272.32 g/mol
InChI Key: XZHWEGKCBMWXDL-UHFFFAOYSA-N
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Description

N-Butyl-N-(4-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O4S. It is characterized by a butyl group attached to a nitrophenyl ring, which is further connected to a methanesulfonamide group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-(4-nitrophenyl)methanesulfonamide typically involves the reaction of 4-nitroaniline with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature. The resulting intermediate is then treated with methanesulfonyl chloride to form the final product.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow processes are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Butyl-N-(4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like tin chloride or iron powder are employed.

  • Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro group can be oxidized to nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: Various substituted derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

N-Butyl-N-(4-nitrophenyl)methanesulfonamide is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications extend to various fields such as chemistry, biology, medicine, and industry.

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It is utilized in biochemical studies to understand enzyme mechanisms. Medicine: It serves as a precursor for the development of new drugs. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Butyl-N-(4-nitrophenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group in the compound plays a crucial role in its reactivity, allowing it to participate in various biochemical processes.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It may interact with cellular receptors, influencing signal transduction processes.

Comparison with Similar Compounds

N-Butyl-N-(4-nitrophenyl)methanesulfonamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include N-Butyl-N-(3-nitrophenyl)methanesulfonamide and 1,1,1-Trifluoro-N-(4-nitrophenyl)-N-[(trifluoromethyl)sulfonyl]methanesulfonamide.

Uniqueness:

  • Structural Differences: The position of the nitro group on the phenyl ring varies among these compounds, leading to different chemical properties.

  • Reactivity: The presence of different substituents affects the reactivity and applications of these compounds.

Properties

IUPAC Name

N-butyl-N-(4-nitrophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-4-9-12(18(2,16)17)10-5-7-11(8-6-10)13(14)15/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHWEGKCBMWXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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